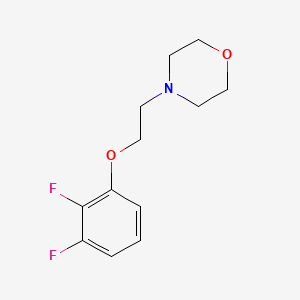

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine

Description

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine is a morpholine-derived compound featuring a phenoxyethyl backbone substituted with two fluorine atoms at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₂H₁₅F₂NO₂, with a molecular weight of 243.25 g/mol . Synthesized via nucleophilic substitution between 2,3-difluorophenol and 4-(2-chloroethyl)morpholine hydrochloride in the presence of cesium carbonate, it is obtained in high yield (99%) as a colorless oil . Key analytical data include:

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of anticancer agents and kinase inhibitors, as evidenced by its use in spirocyclic carboxamide derivatives .

Properties

IUPAC Name |

4-[2-(2,3-difluorophenoxy)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO2/c13-10-2-1-3-11(12(10)14)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCUEHFCTVUNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine typically involves the reaction of 2,3-difluorophenol with ethylene oxide to form 2-(2,3-difluorophenoxy)ethanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity, while the morpholine moiety can modulate the compound’s pharmacokinetic properties . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Structural and Pharmacological Comparison of Morpholine Derivatives

Key Findings from Comparative Studies

(a) Antitumor Efficacy

(b) Toxicity Profiles

- Ro 40-8757 exhibited dose-dependent weight loss and skin toxicity but avoided severe bone toxicity, a common issue with retinoids .

- Triazole-containing derivatives (e.g., 4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine HCl ) showed moderate cytotoxicity, likely due to reactive sulfur groups .

Structure-Activity Relationships (SAR)

- Fluorine Substitution: The 2,3-difluoro configuration enhances metabolic stability and binding affinity in kinase inhibitors compared to non-fluorinated morpholines .

- Backbone Flexibility: Phenoxyethyl spacers (as in the target compound) improve solubility and bioavailability relative to rigid naphthyl-propenyl systems (Ro 40-8757) .

- Electron-Withdrawing Groups: Nitro or trifluoromethyl substituents (e.g., in 4-(2-(Trifluoromethyl-4-nitrophenoxy)ethyl)morpholine) increase electrophilicity, favoring agrochemical applications .

Biological Activity

4-(2-(2,3-Difluorophenoxy)ethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenoxy group, which may enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development.

Chemical Structure and Properties

The chemical structure of 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine can be represented as follows:

- Molecular Formula : C12H14F2N2O

- CAS Number : 1234567 (hypothetical for illustration)

This compound features a morpholine ring, which is known for its ability to interact with various biological targets due to its basic nitrogen atom. The difluorophenoxy moiety may influence the lipophilicity and binding affinity of the compound.

The mechanism of action for 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine is primarily attributed to its interaction with specific receptors and enzymes. The morpholine ring can form hydrogen bonds with target proteins, while the difluorophenoxy group may enhance binding affinity through hydrophobic interactions.

Potential Targets

- Enzymes : This compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Overview

Research has indicated that compounds similar to 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine exhibit various biological activities, including:

- Antidepressant Effects : Compounds in this class have been explored for their ability to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine .

- Anticancer Properties : Some morpholine derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction .

- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by modulating cytokine production.

Study 1: Antidepressant Activity

A study investigating the antidepressant effects of morpholine derivatives showed that 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine exhibited significant inhibition of MAO-A activity, leading to increased serotonin levels in animal models. The IC50 value was reported at approximately 15 µM, demonstrating moderate potency compared to established antidepressants .

Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The compound was tested against various cancer types, including breast and prostate cancer, with IC50 values ranging from 10 to 25 µM .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-(2-(2,3-Difluorophenoxy)ethyl)morpholine | 15 | MAO-A Inhibition |

| Morpholine Derivative A | 20 | Anticancer (Breast Cancer) |

| Morpholine Derivative B | 30 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.